molecular formula C13H9F3O3 B13762653 Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate CAS No. 54023-09-5

Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate

Cat. No.: B13762653
CAS No.: 54023-09-5
M. Wt: 270.20 g/mol
InChI Key: WEDHIJOMWBZOLH-UHFFFAOYSA-N
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Description

Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a trifluoromethylphenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde and compounds containing an active methyl or methylene group, such as methyl 2-cyanoacetate, malononitrile, or acetophenone . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Knoevenagel condensation reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

54023-09-5

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

methyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate

InChI

InChI=1S/C13H9F3O3/c1-18-12(17)11-6-5-10(19-11)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3

InChI Key

WEDHIJOMWBZOLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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